molecular formula C10H14N2O3 B13991332 Ethyl 5-amino-6-ethoxypicolinate

Ethyl 5-amino-6-ethoxypicolinate

Katalognummer: B13991332
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: UIXGPOLDWBYJCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-6-ethoxypicolinate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an amino group, and an ethoxy group attached to a picolinate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-6-ethoxypicolinate typically involves the reaction of 5-amino-6-ethoxypicolinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-6-ethoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of Ethyl 5-nitro-6-ethoxypicolinate.

    Reduction: Formation of Ethyl 5-amino-6-ethoxypicolinol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-6-ethoxypicolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-6-ethoxypicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active picolinate moiety. This compound can modulate various biochemical pathways, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 5-amino-6-methoxypicolinate
  • Ethyl 5-amino-6-propoxypicolinate
  • Ethyl 5-amino-6-butoxypicolinate

Uniqueness

Ethyl 5-amino-6-ethoxypicolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group provides a balance between hydrophilicity and lipophilicity, enhancing its solubility and bioavailability compared to its analogs.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

ethyl 5-amino-6-ethoxypyridine-2-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-3-14-9-7(11)5-6-8(12-9)10(13)15-4-2/h5-6H,3-4,11H2,1-2H3

InChI-Schlüssel

UIXGPOLDWBYJCS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=N1)C(=O)OCC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.